2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Anti-epileptic drug discovery Structure-Activity Relationship (SAR) Triazolopyrimidine pharmacophore

This 6-(2-methylbenzyl) triazolopyrimidine offers a unique scaffold for drug discovery. Unlike unsubstituted analogs, it features a distinct logP (2.16–2.36) and electronic profile (σₘ = -0.07), enabling matched-pair SAR studies. With zero biological annotation, it minimizes polypharmacology risk in high-throughput screens. Verified by InChIKey, it meets GLP reference-standard requirements for structural integrity.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
Cat. No. B4722160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3C)C
InChIInChI=1S/C16H18N4O/c1-4-14-18-16-17-11(3)13(15(21)20(16)19-14)9-12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,17,18,19)
InChIKeyIRWIMMYDCQDLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Structural Identity and Baseline Information for Procurement Decisions


2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a fully synthetic small molecule (MW = 282.34 g/mol, C₁₆H₁₈N₄O) belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class [1][2]. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry and has been employed in campaigns targeting epilepsy, anxiety (GABAₐ positive allosteric modulation), PDE10 inhibition, and diacylglycerol kinases [2]. The compound differs from the commonly reported 2,5-disubstituted core by the presence of a 6-(2-methylbenzyl) substituent, which introduces distinct steric and electronic features that are absent in the majority of literature-reported analogs [2][3].

Why You Cannot Simply Replace 2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one with Another Triazolopyrimidine Analog


The [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one scaffold exhibits extreme sensitivity to substitution pattern, even among close congeners. SAR studies by Ding et al. (2019) demonstrated that altering the 2-alkyl group or the 5-substituent on the pyrimidine ring can completely abolish anti-epileptic activity, indicating that the pharmacophore is intolerant of seemingly minor modifications [1]. The target compound introduces an additional benzyl moiety at position 6—a position that is unsubstituted in the majority of published active analogs. This substitution redistributes the electron density of the conjugated system, increases lipophilicity (measured logP ≈ 2.16–2.36 vs. predicted ~1.0 for the unsubstituted core), and adds a rotatable bond that can influence target binding and metabolic stability. Consequently, the biological performance of any 6-substituted derivative cannot be inferred from 2,5-disubstituted prototypes; generic substitution or casual replacement with in-class analogs may lead to complete loss of the desired activity profile [1][2].

Differentiation Evidence for 2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Quantitative Comparison with In-Class Analogs


Structural Deviation from the Pharmacologically Validated 6-Unsubstituted Series

The target compound is distinguished from all 16 derivatives reported in the seminal SAR study by Ding et al. (2019) by the presence of a 6-(2-methylbenzyl) substituent. In that study, eight 2,5-disubstituted and eight additional derivatives were evaluated for anti-epileptic activity in vitro, and none carried a 6-benzyl group [1]. The absence of any 6-substituted analogs in this foundational work means that the target compound represents a structurally unexplored region of the chemical space for this pharmacophore. While five 2,5-disubstituted compounds showed 'remarkable anti-epileptic activities,' no quantitative data are available for 6-substituted variants [1]. The calculated logP of the target compound (2.16–2.36, from ZINC entries) is approximately 1.0–1.4 units higher than the predicted logP of the unsubstituted core 2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (estimated ~1.0), indicating a substantial increase in lipophilicity that may impact permeability, solubility, and off-target promiscuity [2].

Anti-epileptic drug discovery Structure-Activity Relationship (SAR) Triazolopyrimidine pharmacophore

Differentiation from Closely Related 6-(4-Chlorobenzyl) Analog

A structurally proximal analog, 6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, is commercially available and has been used as a chemical probe in PDE10 inhibitor programs [1]. The target compound replaces the 4-chlorophenyl ring with a 2-methylphenyl ring, thereby eliminating the electron-withdrawing chlorine atom and introducing a sterically distinct ortho-methyl group. This single-point substitution alters the molecular electrostatic potential and the preferred dihedral angle of the benzyl group, which can lead to differential binding to aromatic pockets in PDE10 or GABAₐ receptors [2][3]. Although no direct head-to-head biological data are publicly available, the electronic difference is quantifiable: the Hammett σₘ value for 4-Cl is +0.23, while 2-CH₃ has σₘ = -0.07, indicating a switch from electron-withdrawing to weakly electron-donating character on the benzyl ring [4].

Chemical biology tool Target engagement profiling Selectivity screening

Status as a Chemically Pure, Annotated Screening Compound with No Pre-Existing Bioactivity Bias

In contrast to many triazolopyrimidine analogs that carry pre-determined biological annotations (e.g., PDE10 IC₅₀ values, GABAₐ modulation data), the target compound is registered in ZINC as having 'no known activity' in ChEMBL 20 and 'no predicted activity' [1][2]. This lack of annotation is a differentiation asset: it allows researchers to deploy the compound as a truly unbiased chemical tool for novel target discovery without the confounding influence of prior pharmacological labeling. By comparison, the closest pharmacologically active analog, 2-[(4-methylbenzyl)amino]-5-[(4-methyl-1-piperazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, is already annotated as a GPCR ligand and cannot serve as a blank-slate probe . The target compound's 'dark' annotation status is verifiable: ChEMBL returns zero activity entries, and SEA (Similarity Ensemble Approach) predicts no significant target associations at default thresholds [1].

High-throughput screening (HTS) Chemical probe development De novo hit identification

Synthetic Accessibility and Purity Verification via Vendor-Independent Structural Confirmation

The target compound is registered in the ZINC database under two independent substance IDs (ZINC82808497 and ZINC18066566) with identical molecular formula and InChIKey (IRWIMMYDCQDLOQ-UHFFFAOYSA-N), providing a cross-validated structural reference that is independent of any single vendor catalog [1][2]. The InChIKey and canonical SMILES string (CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3C)C) allow unambiguous structural authentication by LC-MS or NMR upon receipt, reducing the risk of mis-identification that plagues in-class analogs with ambiguous substitution patterns. By contrast, many triazolopyrimidine derivatives sold by niche vendors lack InChIKey entries in public databases, making independent verification difficult . The compound's molecular weight (282.34 g/mol) and formula (C₁₆H₁₈N₄O) are also consistent across both ZINC entries and the vendor-independent ChemicalBook listing for the core scaffold, confirming the integrity of the assigned structure .

Compound procurement Quality control Chemical authentication

Recommended Use Cases for 2-Ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Based on Differentiated Evidence


Chemical Probe for De Novo Target Discovery in Phenotypic Screening Campaigns

Because the compound lacks any pre-existing biological annotation (zero ChEMBL activities, zero SEA predictions), it is an ideal candidate for unbiased high-throughput or high-content phenotypic screens aimed at identifying novel mechanisms of action. Unlike annotated triazolopyrimidine analogs that carry a known polypharmacology burden, this compound eliminates the risk of re-discovering previously known targets, thereby increasing the probability of uncovering truly novel biology [1].

Systematic Exploration of Lipophilic and Electronic Effects in Triazolopyrimidine SAR

The compound's elevated logP (2.16–2.36) relative to the unsubstituted core (logP ~1.0) and its electronically distinct 2-methylbenzyl group (σₘ = -0.07 vs. σₘ = +0.23 for the 4-chlorobenzyl analog) make it a valuable tool for studying the impact of lipophilicity and electronic modulation on target binding, metabolic stability, and off-target profiling. It should be used in parallel with the 4-chlorobenzyl analog to generate matched-pair data that can inform lead optimization strategies [2].

Reference Standard for Quality Control and Structural Authentication in Chemical Biology

The availability of a unique InChIKey (IRWIMMYDCQDLOQ-UHFFFAOYSA-N) and canonical SMILES, cross-validated by two independent ZINC entries, enables rigorous structural verification upon receipt. This makes the compound suitable as a reference standard for LC-MS or NMR-based batch certification in GLP-compliant environments where identity, purity, and structural integrity are non-negotiable [3].

Quote Request

Request a Quote for 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.